molecular formula C14H16O2 B13447666 rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13447666
M. Wt: 216.27 g/mol
InChI Key: FODOCVXEWGKNJA-SUHUHFCYSA-N
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Description

rac-(1R,2R,4S)-2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with a phenyl substituent at the C2 position. This compound’s rigid bicyclic structure and stereochemistry (rac- mixture of enantiomers with 1R,2R,4S configuration) make it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors or receptor modulators.

Key structural attributes include:

  • Bicyclic framework: Enhances conformational rigidity, improving binding specificity.
  • Phenyl group at C2: Contributes to hydrophobic interactions in biological systems.
  • Carboxylic acid group: Facilitates hydrogen bonding and salt bridge formation.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C14H16O2/c15-13(16)14(11-4-2-1-3-5-11)9-10-6-7-12(14)8-10/h1-5,10,12H,6-9H2,(H,15,16)/t10-,12+,14-/m0/s1

InChI Key

FODOCVXEWGKNJA-SUHUHFCYSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@]2(C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC2CC1CC2(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

General Laboratory Conditions

  • Atmosphere: Reactions are performed under argon to exclude moisture and oxygen.
  • Glassware: Flame-dried Schlenk tubes are used.
  • Solvent Purification: Anhydrous solvents purified by solvent purification systems or distillation.
  • Chromatography: Silica gel 60 (230-400 mesh) for flash chromatography.
  • Analytical Techniques: TLC, NMR, IR, HRMS, HPLC, and X-ray crystallography are employed for monitoring and characterization.

Representative Synthesis of rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

Step Reagents & Conditions Outcome & Notes
1 Preparation of allenoic acid dienophile via phosphonium ylide and acyl chloride reaction in CH2Cl2 at 0°C to rt Yield: 84%, white solid, characterized by NMR and HRMS
2 Diels-Alder reaction of allenoic acid derivative with 1,3-cyclopentadiene in presence of Lewis acid catalyst (e.g., TiCl4) in anhydrous CH2Cl2 under argon Formation of bicyclic intermediate with high diastereoselectivity
3 Hydrolysis or further functional group manipulation to yield the carboxylic acid Purification by chromatography, characterization by IR, NMR, and X-ray crystallography

This sequence ensures the stereochemical integrity of the bicyclic framework and the correct positioning of the phenyl and carboxyl groups.

Analytical and Structural Characterization

  • NMR Spectroscopy: 1H and 13C NMR confirm the bicyclic structure and substitution pattern. Chemical shifts correspond to the bicyclo[2.2.1]heptane core and phenyl substituent.
  • Infrared Spectroscopy: Characteristic carboxylic acid C=O stretch near 1700 cm⁻¹.
  • High-Resolution Mass Spectrometry: Confirms molecular formula (C14H14O2) with molecular weight ~224.28 g/mol.
  • X-ray Crystallography: Provides definitive stereochemical assignment and confirms the exo or endo configuration of the bicyclic system.
  • Chiral HPLC: Used to assess enantiomeric purity; racemic mixtures show equal enantiomer peaks.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Lewis acid-mediated Diels-Alder with allenoic acid derivatives High diastereoselectivity, mild conditions Efficient stereocontrol, scalable Requires preparation of specialized dienophiles
Classical Diels-Alder with acrylate dienophiles Simpler starting materials Widely accessible reagents Lower stereoselectivity, possible side reactions
Photochemical or radical methods (less common) Alternative routes to bicyclic systems Novel stereochemical outcomes Often low yield, complex conditions

The Lewis acid-mediated Diels-Alder approach remains the most reliable and well-documented method for preparing this compound with high stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclo[2.2.1]heptane Core

Table 1: Substituent Modifications and Molecular Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
rac-(1R,2R,4S)-2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid (Target) C2-phenyl, C2-COOH C₁₃H₁₄O₂* ~214.25* Enzyme inhibition, chiral resolution
Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-phenyl- (CAS 24680-64-6) C3-phenyl, C2-COOH C₁₄H₁₆O₂ 216.27 Potential anti-inflammatory activity
rac-(1R,2R,3R,4S)-3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid C3-CF₃, C2-COOH C₉H₁₁F₃O₂ 208.18 Enhanced lipophilicity for CNS targets
(1R,2R,3R,4S)-3-(1,3-Benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid C3-benzothiazole, C2-COOH C₁₅H₁₅NO₂S 273.35 Kinase inhibition (PDB ligand: WQ8)
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride C3-NH₂, C2-COOH (HCl salt) C₈H₁₄ClNO₂ 191.66 GABA receptor modulation
Key Observations:

Position of Substituents :

  • The C2-phenyl group in the target compound distinguishes it from analogs like CAS 24680-64-6 (C3-phenyl). This positional difference alters steric and electronic interactions in binding pockets .
  • C3-CF₃ substitution () increases metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration .

Functional Group Impact: Carboxylic acid is conserved across analogs, but its pKa varies with substituents. For example, the C3-benzothiazole analog () may exhibit lower acidity due to electron-withdrawing effects . Amino derivatives (e.g., ) introduce basicity, enabling salt formation and altering solubility .

Stereochemical and Conformational Differences

Table 2: Stereochemical Profiles of Selected Analogs
Compound Name Stereochemistry Biological Relevance Reference
This compound Racemic mixture (1R,2R,4S) Chiral resolution required for enantiopure drugs
(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid (1S,2S,3R,4R) configuration Prodrug design (BOC-protected amine)
(1R,2S,3R,4S)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Endo/exo isomerism Conformational locking for receptor selectivity
Key Observations:
  • Racemic vs. Enantiopure Forms : The target compound’s racemic nature () may complicate pharmacological profiling, whereas enantiopure analogs like ’s (1S,2S,3R,4R) derivative are tailored for specific target engagement .
  • Endo/Exo Isomerism : Unsaturated analogs (e.g., ) exhibit distinct conformational preferences, affecting binding kinetics .

Biological Activity

The compound rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid with potential biological activities that warrant investigation. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H14O2
  • CAS Number : 937053-06-0

The compound features a bicyclic structure that contributes to its unique interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Potassium Channel Modulation :
    • The compound has been shown to selectively activate KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4) potassium channels, which are crucial for neuronal excitability and cardiac function. The best-performing derivatives in related studies have demonstrated EC50 values of 230 nM for KCNQ2 and 510 nM for KCNQ4, suggesting significant potential for neurological applications .
  • Anti-arrhythmic Properties :
    • Compounds related to the bicyclo[2.2.1]heptane structure have been reported to possess anti-arrhythmic activity. Specifically, certain derivatives have shown efficacy in treating cardiac arrhythmias by modulating ion channel activity, thereby stabilizing cardiac rhythms .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds within this class may exert neuroprotective effects through the modulation of potassium channels involved in neuronal signaling pathways. This suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

StudyFindingsRelevance
PubMed Study on KCNQ Channels Demonstrated selective activation of KCNQ channels with low EC50 valuesSupports the potential use in treating epilepsy and other neurological disorders
Anti-arrhythmic Activity Research Identified compounds with significant anti-arrhythmic propertiesIndicates possible cardiovascular therapeutic applications
Neuroprotective Mechanisms Suggested modulation of neuronal excitability and protection against excitotoxicityHighlights potential for neurodegenerative disease treatment

The biological activity of this compound is primarily attributed to its interaction with ion channels:

  • KCNQ Channel Activation : The compound enhances the opening of KCNQ channels, leading to hyperpolarization of neurons and reduced excitability.
  • Calcium Channel Modulation : Some studies suggest that similar structures can also influence calcium channel dynamics, contributing to their anti-arrhythmic effects.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid?

  • Methodological Answer : Synthesis optimization requires precise control of cyclization reactions and stereochemistry. Multi-step protocols often involve (1) [2+2] or [3+2] cycloadditions to form the bicyclic core, (2) functionalization of the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, and (3) oxidation or hydrolysis to introduce the carboxylic acid moiety. Catalysts like Pd(PPh₃)₄ for coupling or Lewis acids (e.g., AlCl₃) for alkylation are critical. Reaction conditions (e.g., solvent polarity, temperature gradients) must be tailored to minimize side products. Continuous flow reactors can improve scalability and yield consistency .

Q. How can the stereochemical integrity of this compound be validated during synthesis?

  • Methodological Answer : Use chiral HPLC or capillary electrophoresis to separate enantiomers and confirm the racemic mixture. X-ray crystallography provides definitive stereochemical assignment by resolving the spatial arrangement of substituents. Comparative NMR analysis (e.g., NOESY) can detect proximity correlations between protons on the bicyclic framework and phenyl group, validating the (1R,2R,4S) configuration .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 99% vs. 70%) often stem from variations in reaction workup or purification. For example, high yields (99%) may involve recrystallization in hexane/ethyl acetate, while lower yields arise from column chromatography losses. Systematic replication under standardized conditions (solvent purity, inert atmosphere) and kinetic studies (e.g., in situ FTIR monitoring) can identify critical variables. Cross-validate results using orthogonal techniques like mass spectrometry to quantify impurities .

Q. How does the rigid bicyclic framework influence interactions with biological targets?

  • Methodological Answer : The bicyclo[2.2.1]heptane core restricts conformational flexibility, enabling selective binding to enzymes or receptors. For example, molecular docking studies suggest the phenyl group engages in π-π stacking with aromatic residues in protein active sites, while the carboxylic acid forms hydrogen bonds. Competitive inhibition assays (e.g., fluorescence polarization) using truncated analogs (e.g., without the phenyl group) can isolate contributions of specific structural motifs to binding affinity .

Q. What computational approaches predict the metabolic stability of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates electron distribution to identify sites vulnerable to oxidation (e.g., the bicyclic bridgehead). Machine learning models trained on ADME datasets predict metabolic pathways (e.g., cytochrome P450-mediated hydroxylation). Molecular dynamics simulations in lipid bilayers assess membrane permeability, guiding structural modifications (e.g., ester prodrugs) to enhance bioavailability .

Key Notes

  • Always cross-reference stereochemical descriptors (e.g., 1R,2R,4S) with experimental data to prevent misassignment.
  • For advanced studies, integrate synthetic chemistry with biophysical assays to correlate structure-activity relationships.

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